

Pik-75: A Multi-Kinase Inhibitor Driving Apoptosis and Cell Cycle Arrest

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pik-75 is a potent, cell-permeable kinase inhibitor that has garnered significant interest in oncology research. Initially identified as a highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), subsequent studies have revealed its multi-targeted nature, with profound inhibitory effects on DNA-dependent protein kinase (DNA-PK) and key transcriptional cyclin-dependent kinases (CDKs). This dual-action mechanism distinguishes **Pik-75** from many other PI3K inhibitors, enabling it to induce robust apoptosis and cell cycle arrest in a wide range of cancer cell lines rather than merely halting proliferation.[1] This guide provides an in-depth technical overview of **Pik-75**'s mechanism of action, its specific roles in apoptosis and cell cycle regulation, and detailed experimental protocols for its study.

Mechanism of Action: A Multi-Pronged Attack

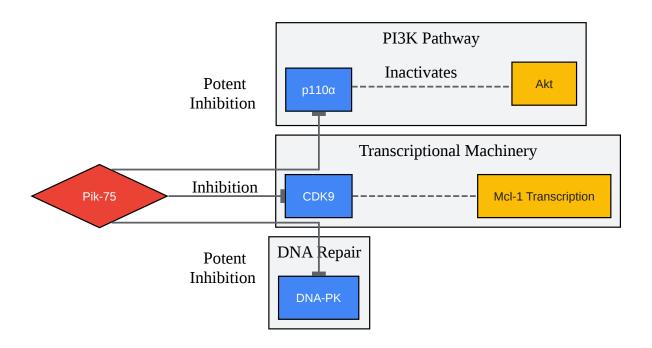
The efficacy of **Pik-75** stems from its ability to simultaneously inhibit multiple critical signaling nodes that govern cell survival, proliferation, and DNA repair.

• PI3K Pathway Inhibition: **Pik-75** is a potent inhibitor of Class IA PI3Ks, displaying remarkable selectivity for the p110α isoform with an IC50 of 5.8 nM.[2][3] It is over 200-fold more selective for p110α than for p110β (IC50 = 1.3 μM).[3] By inhibiting p110α, **Pik-75** blocks the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. This prevents the activation of



downstream effectors, most notably the serine/threonine kinase Akt (Protein Kinase B), a central mediator of cell survival, growth, and proliferation.[4] Inhibition of Akt phosphorylation is a hallmark of **Pik-75** activity in cells.[1][4]

- DNA-PK Inhibition: Beyond its effects on PI3K, Pik-75 is an exceptionally potent inhibitor of DNA-PK, with an IC50 of 2 nM.[2][3][5] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Its inhibition can lead to the accumulation of DNA damage and contribute to cell death.
- Transcriptional Inhibition via CDK7/CDK9: A key discovery that explains the potent apoptotic effect of Pik-75 is its inhibition of the transcriptional kinases CDK7 and CDK9.[6][7] CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II to promote transcriptional elongation of many genes, including those encoding short-lived survival proteins.[7] By inhibiting CDK9, Pik-75 blocks the transcription of critical anti-apoptotic genes, most notably MCL-1.[6][8] This mechanism is distinct from most other PI3K inhibitors and is a primary driver of its pro-apoptotic activity.[6]



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Caption: Multi-target inhibition profile of Pik-75.

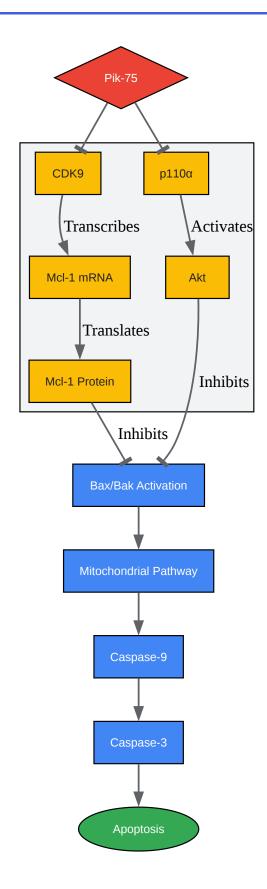
Role in Apoptosis

Unlike many PI3K inhibitors that are primarily cytostatic, **Pik-75** is a potent inducer of apoptosis.[1][9] This is achieved through a synergistic blockade of pro-survival signaling and transcriptional maintenance of anti-apoptotic proteins.

The apoptotic cascade initiated by Pik-75 involves:

- Inhibition of Akt Survival Signaling: By blocking the PI3K/Akt pathway, **Pik-75** deactivates a primary pro-survival signal, sensitizing the cell to apoptotic stimuli.[4][10]
- Transcriptional Repression of Mcl-1: The inhibition of CDK9 by **Pik-75** leads to a rapid decrease in the transcription of the MCL-1 gene.[6][8] Because the Mcl-1 protein has a very short half-life, this transcriptional blockade results in the swift depletion of cellular Mcl-1 levels.
- Activation of the Intrinsic Apoptotic Pathway: Mcl-1 is a critical anti-apoptotic protein of the Bcl-2 family that sequesters pro-apoptotic proteins like Bak. The loss of Mcl-1 liberates these proteins, leading to the activation of the mitochondrial (intrinsic) pathway of apoptosis.[6][8]
 This process is dependent on the pro-apoptotic effector protein Bax.[1][11]
- Caspase Activation: Activation of the mitochondrial pathway leads to the release of cytochrome c, formation of the apoptosome, and subsequent activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[8][12][13] This is evidenced by the detection of cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP) in Pik-75-treated cells.[1][8]





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Caption: Apoptotic signaling pathway induced by Pik-75.



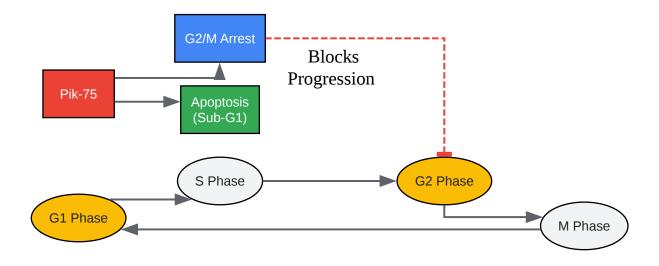
Role in the Cell Cycle

In addition to inducing apoptosis, **Pik-75** impacts cell cycle progression. The most consistently reported effect is an arrest in the G2/M phase of the cell cycle.[1][14] This effect is observed in various cancer cell lines, including malignant glioma.[1][14]

While the precise mechanism for G2/M arrest is not fully elucidated, it is likely a consequence of its multi-kinase inhibition profile:

- PI3K/Akt Inhibition: The PI3K/Akt pathway is known to influence cell cycle progression. While
 its inhibition is often linked to G1 arrest, it also plays roles in G2/M transition.[15]
- CDK Inhibition: Direct or indirect inhibition of cyclin-dependent kinases that govern the G2/M checkpoint (e.g., CDK1) could be a contributing factor. The inhibition of CDK7, the CDK-activating kinase (CAK), by Pik-75 could lead to reduced activity of multiple CDKs, including those required for mitosis.[7]
- DNA Damage Response: By inhibiting DNA-PK, Pik-75 can impair DNA repair, which may trigger a DNA damage checkpoint in G2, preventing cells from entering mitosis with damaged chromosomes.

In some contexts, a G1 arrest or an increase in the sub-G1 fraction (indicative of apoptotic cells) is also observed, which is consistent with the general effects of PI3K pathway blockade. [1][15]



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Caption: Pik-75 primarily induces a G2/M cell cycle arrest.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory and cytotoxic effects of **Pik-75**.

Table 1: Inhibitory Activity (IC50) of Pik-75 against Kinase Targets

Target Kinase	IC50 Value (nM)	Reference
DNA-PK	2	[2][3][5]
ΡΙ3Κ p110α	5.8	[2][3]
PI3K p110y	76	[2][3]
ΡΙ3Κ p110δ	510	[3]
ΡΙ3Κ p110β	1300	[2][3]
mTORC1	~1000	[3]

| ATM | 2300 |[3] |

Table 2: Cytotoxic Activity of Pik-75 in Human Cancer Cell Lines

Cell Line	Cancer Type	Assay Type	IC50 Value (μM)	Reference
MV4-11	Acute Myeloid Leukemia	Cytotoxicity	0.003	[2]
NZOV9	Ovarian Cancer	Proliferation	0.066	[2]

| NZB5 | Ovarian Cancer | Proliferation | 0.069 |[2] |

Table 3: Summary of Pik-75 Effects on Apoptosis and Cell Cycle Markers



Cellular Process	Marker/Event	Observed Effect	Reference
Apoptosis	Cleaved Caspase-3	Increased	[8]
Apoptosis	Cleaved PARP	Increased	[1][8]
Apoptosis	Annexin V Staining	Increased	[1][16]
Apoptosis	McI-1 Protein Level	Decreased	[6][8]
Cell Signaling	Akt Phosphorylation	Decreased	[1][3][4]
Cell Cycle	Sub-G1 Population	Increased	[1]

| Cell Cycle | G2/M Population | Increased (Arrest) |[1][14] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for studying **Pik-75**. Note: These are representative protocols and may require optimization for specific cell lines and experimental conditions.

- 1. PI3K Enzyme Activity Assay This protocol is based on a method for determining PI3K kinase activity using a radioactive substrate.[2]
- Reaction Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂.
- Substrates: 180 μ M Phosphatidylinositol (PI) and 100 μ M ATP containing 2.5 μ Ci of [y- 32 P]ATP.
- Procedure:
 - Prepare a reaction mix containing the reaction buffer, PI, and the PI3K enzyme source.
 - Add varying concentrations of Pik-75 (dissolved in DMSO) or DMSO vehicle control.
 - Initiate the reaction by adding the ATP substrate mix.
 - Incubate for 30 minutes at room temperature.



- $\circ~$ Stop the reaction by adding 50 μL of 1 M HCl.
- Extract phospholipids using 100 μL of chloroform/methanol (1:1 v/v).
- Separate the organic phase and quantify the incorporated ³²P using liquid scintillation counting.
- 2. Cell Cycle Analysis by Propidium Iodide (PI) Staining This protocol is used to determine the distribution of cells in different phases of the cell cycle.[1]
- Materials: 70% ethanol (ice-cold), PBS, RNase A, Propidium Iodide (PI) staining solution.
- Procedure:
 - Seed cells and treat with Pik-75 or DMSO for the desired duration (e.g., 24 hours).
 - Harvest cells (including floating cells) and wash with ice-cold PBS.
 - Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
 Store at -20°C for at least 2 hours.
 - Wash the fixed cells with PBS to remove ethanol.
 - Resuspend the cell pellet in PI staining solution containing RNase A.
 - Incubate in the dark for 30 minutes at room temperature.
 - Analyze the DNA content by flow cytometry. The G1, S, and G2/M populations are quantified based on their fluorescence intensity.
- 3. Apoptosis Detection by Annexin V/PI Staining This is a standard method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[1][16]
- Materials: Annexin V-FITC (or other fluorophore), Propidium Iodide (PI), Annexin V Binding Buffer.
- Procedure:

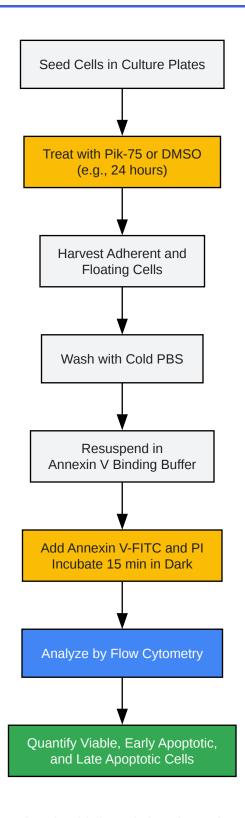






- Treat cells with Pik-75 or DMSO for the desired time.
- Harvest all cells (adherent and floating) and wash with cold PBS.
- Resuspend the cells in 1X Annexin V Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze immediately by flow cytometry.
- Interpretation: Viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+).





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Caption: Experimental workflow for apoptosis detection.

4. Western Blot Analysis This protocol is used to detect changes in protein levels and phosphorylation status.



• Procedure:

- Treat cells with Pik-75 for the specified time, then lyse them in RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA or Bradford assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-Mcl-1, anti-β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Pik-75 is a powerful investigational compound whose mode of action extends beyond simple PI3K inhibition. Its ability to co-inhibit PI3K, DNA-PK, and the transcriptional kinases CDK7/CDK9 creates a potent synthetic lethal effect in cancer cells. The dual blockade of the PI3K/Akt survival pathway and the CDK9-mediated transcription of the essential survival protein Mcl-1 is a key driver of its profound pro-apoptotic activity.[6][8] Furthermore, its induction of G2/M cell cycle arrest adds another layer to its anti-cancer profile.[1][14] These unique mechanistic properties make **Pik-75** a valuable tool for cancer research and a foundation for developing novel therapeutic strategies, particularly for overcoming resistance to other targeted agents like the BCL-2 inhibitor venetoclax.[8][10]



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